molecular formula C13H10N2 B175543 2-Benzylisonicotinonitrile CAS No. 18251-51-9

2-Benzylisonicotinonitrile

Cat. No.: B175543
CAS No.: 18251-51-9
M. Wt: 194.23 g/mol
InChI Key: OTPDUIOYSUDVSP-UHFFFAOYSA-N
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Description

2-Benzylisonicotinonitrile is a high-purity chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a benzonitrile core substituted with a pyridine ring, a structural motif commonly found in the development of pharmacologically active molecules. As a versatile synthetic intermediate, it is designed for use in organic synthesis, including cyclization reactions and the development of novel heterocyclic compounds for research purposes. The mechanism of action for this compound is dependent on the specific final molecule synthesized; as an intermediate, its research value lies in its reactivity and the role it plays in constructing more complex target structures. Researchers are exploring its potential in various pre-clinical studies. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other clinical applications. It is strictly for use in laboratory research by qualified professionals. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-10-12-6-7-15-13(9-12)8-11-4-2-1-3-5-11/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPDUIOYSUDVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Benzylisonicotinonitrile and Analogous Pyridine Nitriles

Innovative Catalytic Approaches to Pyridine (B92270) Ring Formation

The construction of the pyridine ring has been significantly advanced through the development of novel catalytic systems. These methods offer high efficiency, selectivity, and functional group tolerance, overcoming many limitations of classical condensation reactions.

Transition-Metal-Catalyzed Cycloaddition Reactions (e.g., Rh-catalyzed [2+2+2] cycloaddition of alkynes and nitriles)

Transition-metal-catalyzed [2+2+2] cycloaddition reactions represent a powerful and atom-economical strategy for synthesizing substituted pyridines from simple, readily available precursors like alkynes and nitriles. scirp.orgrsc.orgclockss.org Among the various transition metals, rhodium complexes have emerged as particularly effective catalysts for this transformation. rsc.orgresearchgate.net

Rhodium-catalyzed [2+2+2] cycloadditions often exhibit high regioselectivity and can be rendered enantioselective through the use of chiral ligands, providing access to complex chiral pyridines. researchgate.netwiley.com For instance, the reaction of diynes with nitriles in the presence of a rhodium catalyst can yield highly substituted fused pyridine systems. A notable example is the treatment of a diyne with ethyl cyanoformate using a [Rh(cod)₂]BF₄/BINAP system, which afforded the corresponding 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine in a 99% isolated yield. rsc.org These reactions are typically conducted in common organic solvents at temperatures ranging from room temperature upwards. rsc.org The versatility of this methodology allows for the synthesis of a wide array of pyridine derivatives by varying the alkyne and nitrile components. scirp.org

Catalyst SystemReactantsProductYieldReference
[Rh(cod)₂]BF₄/BINAPDiyne, Ethyl cyanoformate2,3-dihydro-1H-pyrrolo[3,4-c]pyridine99% rsc.org
Cationic Rh(I)/(S)-H₈-BINAPDiyne, NitrileArylpyridineup to 89% wiley.com

Photoredox Catalysis in Pyridine Synthesis (e.g., visible-light-promoted [2+2+2] cyclization)

In recent years, visible-light photoredox catalysis has surfaced as a sustainable and mild alternative for promoting chemical transformations. This approach has been successfully applied to the [2+2+2] cyclization of alkynes and nitriles to furnish pyridines. acs.orgresearchgate.net A key advantage of this method is the avoidance of often expensive and toxic transition-metal catalysts, operating under metal-free conditions at room temperature. acs.org

One prominent example involves the use of a simple and readily available pyrylium (B1242799) salt as a photoredox catalyst. acs.org Upon irradiation with visible light (typically blue LEDs), the pyrylium salt initiates a photooxidative single-electron-transfer process, facilitating the highly regioselective [2+2+2] cycloaddition of two aromatic alkynes with a nitrile to produce 2,3,6-trisubstituted pyridines in good yields. acs.org This methodology tolerates a variety of functional groups on both the alkyne and nitrile partners. acs.org The development of such organocatalytic, photoinduced methods represents a significant step towards more environmentally friendly chemical synthesis. acs.orgtandfonline.com

CatalystReactantsConditionsProductYieldReference
Pyrylium salt (TPPT)Phenylacetylene, AcetonitrileBlue LED, rt, 12 h2,4-diphenyl-6-methylpyridine42% acs.org

Iron-Catalyzed Transformations (e.g., Iron(II) triflate catalysis)

Iron, being an abundant, inexpensive, and low-toxicity metal, has garnered significant attention as a catalyst in organic synthesis. researchgate.net Iron-based catalysts have been effectively employed in the synthesis of pyridines through various transformations, including [2+2+2] cycloadditions. nih.govsci-hub.se An air-stable iron(II) complex has been reported as a pre-catalyst for the synthesis of substituted pyridines via the cycloaddition of diynes and nitrile derivatives. nih.gov

In a different approach, iron(II) triflate has been utilized as a catalyst in the oxidative cascade annulation of arylacetylenes with benzylamines, using molecular oxygen as the oxidant, to produce 2,4,6-trisubstituted pyridines. researchgate.net This one-pot, solvent-free method demonstrates broad substrate scope. researchgate.net Iron catalysis also extends to the synthesis of other nitrogen-containing heterocycles, such as imidazo[1,2-a]pyridines, from nitroolefins and 2-aminopyridines, showcasing the versatility of iron catalysts in heterocyclic chemistry. iosrjournals.org

CatalystReactantsOxidantProduct TypeReference
Iron(II) complexDiynes, Nitriles-Substituted Pyridines nih.gov
Iron(II) triflateArylacetylenes, BenzylaminesMolecular Oxygen2,4,6-Trisubstituted Pyridines researchgate.net
Fe(III) chlorideNitroolefin, 2-Aminopyridine-Imidazo[1,2-a]pyridine iosrjournals.org

Green Chemistry Principles in 2-Benzylisonicotinonitrile Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. The synthesis of this compound and its analogs is an area where these principles are being actively implemented.

Solvent-Free and Microwave-Assisted Protocols

Solvent-free reaction conditions and microwave-assisted synthesis are key tenets of green chemistry that have been successfully applied to the synthesis of nitrogen-containing heterocycles. bspublications.netmdpi.com Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and product purities compared to conventional heating methods. researchgate.netrsc.orgtandfonline.com

Solvent-free, or solid-supported, reactions under microwave irradiation are particularly advantageous as they eliminate the need for potentially hazardous and difficult-to-remove solvents. rsc.orgsioc-journal.cn This approach has been used for the synthesis of various heterocyclic compounds, including α,β-unsaturated cyano derivatives and benzoxazoles, with excellent yields. oatext.comscienceandtechnology.com.vn For example, a solvent- and catalyst-free method for synthesizing hydroxylated 2,4,6-trisubstituted pyridines has been developed via a three-component condensation under microwave irradiation, affording the product in high yield in just 30 minutes. tandfonline.com These protocols offer a more sustainable and efficient alternative to traditional synthetic methods. mdpi.commdpi.com

Reaction TypeReactantsConditionsTimeYieldReference
Knoevenagel condensationAromatic aldehydes, CyanoacetamideNH₄OAc, Microwave0.5-1 min81-99% oatext.com
Three-component condensation4-hydroxybenzaldehyde, Acetophenone, NH₄OAcMicrowave, Solvent-free30 min83% tandfonline.com
Benzoxazole synthesis2-amino-4-methylphenol, BenzaldehydeI₂, Microwave, Solvent-free-85% scienceandtechnology.com.vn

Environmentally Benign Oxidant Utilization (e.g., air as oxidant)

The use of environmentally benign oxidants, particularly molecular oxygen from the air, is a cornerstone of green chemistry. organic-chemistry.org Air is an ideal oxidant due to its abundance, low cost, and the fact that its reduction product is water, which is non-toxic. organic-chemistry.org

Several catalytic systems have been developed that utilize air as the terminal oxidant for the synthesis of pyridine derivatives and other related heterocycles. For instance, a copper(I)-catalyzed one-pot procedure for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins uses air as the oxidant, achieving yields up to 90%. organic-chemistry.org Similarly, iron-catalyzed aerobic oxidative reactions have been developed for the synthesis of 3-aroylimidazo[1,2-a]pyridines and 2,4,6-trisubstituted pyridines, where O₂ from the air serves as the primary oxidant. researchgate.netrsc.org The metal-organic framework MIL-68(In) has also been shown to be an effective heterogeneous catalyst for the synthesis of 2-nitro-3-arylimidazo[1,2-a]pyridines using air as the oxidant. rsc.org These methods provide a greener alternative to traditional syntheses that often rely on stoichiometric and hazardous oxidizing agents. wikipedia.org

CatalystReactantsOxidantProductYieldReference
CuBrAminopyridines, NitroolefinsAirImidazo[1,2-a]pyridinesup to 90% organic-chemistry.org
FeBr₃2-arylimidazo[1,2-a]pyridines, Aromatic aldehydesAir (O₂)3-aroylimidazo[1,2-a]pyridinesGood rsc.org
MIL-68(In)2-aminopyridines, NitroalkenesAir2-nitro-3-arylimidazo[1,2-a]pyridinesHigh rsc.org

Atom-Economical and Waste-Minimizing Strategies

Atom economy, a concept developed by Barry Trost, is a cornerstone of green chemistry that evaluates the efficiency of a chemical process by measuring the amount of starting materials that are incorporated into the final product. wikipedia.orgnih.govacs.org High atom economy is achieved in reactions where most of the atoms from the reactants are found in the desired product, thereby minimizing the generation of byproducts and waste. wikipedia.org This principle is a critical consideration in designing sustainable synthetic routes to pyridine nitriles.

Strategies to enhance atom economy in the synthesis of pyridine derivatives often involve:

Catalytic Processes: The use of catalysts, particularly transition metals, allows for reactions to proceed with high selectivity and efficiency, often reducing the need for stoichiometric reagents that would otherwise contribute to waste. nih.govnumberanalytics.com Catalytic hydrogenation, for example, is considered a highly atom-economical reaction. wikipedia.org

Process Intensification: Optimizing reaction conditions and employing techniques like continuous flow processing can lead to higher yields and reduced waste generation compared to traditional batch processing. acs.orgpurkh.com

Solvent Recovery and Reuse: The recovery and purification of solvents through methods like distillation are crucial for minimizing waste in industrial chemical processes. purkh.comcore.ac.uk

The following table provides examples of how these strategies contribute to more sustainable chemical synthesis.

StrategyDescriptionBenefit
Catalysis Employs catalysts to facilitate reactions, often replacing stoichiometric reagents. nih.govnumberanalytics.comIncreases reaction efficiency and reduces the generation of byproducts. wikipedia.org
Process Optimization Fine-tuning reaction parameters and utilizing methods like continuous flow. acs.orgpurkh.comEnhances yield and minimizes waste streams. purkh.com
Solvent Recycling Recovering and purifying solvents for reuse in subsequent reactions. purkh.comcore.ac.ukReduces the consumption of fresh solvents and decreases overall waste volume. purkh.com

Multi-Component Reaction (MCR) Strategies for Complex Pyridine Architectures

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry where three or more reactants combine in a single operation to form a complex product that incorporates most or all of the atoms of the starting materials. nih.govnih.gov This approach is highly convergent and aligns with the principles of green chemistry by reducing the number of synthetic steps, saving time, and minimizing waste. nih.govbibliomed.org

One-pot four-component reactions are particularly effective for the efficient construction of highly substituted pyridine rings. These reactions often proceed through a cascade of events, where the product of one reaction becomes the substrate for the next, all within the same reaction vessel.

A notable example is the synthesis of 2,3,4,6-tetraarylpyridines from aromatic aldehydes, methyl ketones, diaryl ethanones, and ammonium (B1175870) acetate. This reaction proceeds under solvent-free conditions with high functional group compatibility, producing only water as a byproduct, which exemplifies an economical and environmentally friendly approach. acs.org Another efficient method involves the synthesis of 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivatives through a four-component reaction of a ketone, malononitrile, ethyl cyanoacetate, and hydrazine (B178648) hydrate, promoted by ultrasound irradiation. mdpi.com This technique offers advantages such as shorter reaction times and excellent yields. mdpi.com

ReactantsProductConditionsReference
Aromatic aldehydes, methyl ketones, diaryl ethanones, ammonium acetate2,3,4,6-TetraarylpyridinesSolvent-free, air acs.org
Ketone, malononitrile, ethyl cyanoacetate, hydrazine hydrate1,6-Diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivativesUltrasound, piperidine (B6355638) catalyst mdpi.com
Aromatic aldehyde, malononitrile, 6,8-dimethyl-2-hydroxy-4H-pyrimido[1,2-a]pyrimidine-4-one, alcoholAlkyl 6-amino-5-cyano-2-oxo-4-phenyl-1-pyrimidin-2-yl-1,2,3,4-tetrahydropyridine-3-carboxylateDIPEA, reflux thieme-connect.com

Tandem or domino reactions are sequential transformations that occur in a single pot under the same reaction conditions, avoiding the need to isolate intermediates. bibliomed.orgbeilstein-journals.org These sequences are highly efficient for building complex molecular scaffolds. A common and powerful sequence for pyridine synthesis involves a series of well-established reactions:

Knoevenagel Condensation: This reaction typically initiates the sequence, forming a new carbon-carbon double bond. beilstein-journals.orgmdpi.com

Michael Addition: A nucleophile then adds to the activated double bond in a conjugate addition. bibliomed.orgbeilstein-journals.org

N-cyclization: An intramolecular cyclization involving a nitrogen atom leads to the formation of the pyridine ring precursor. beilstein-journals.org

Oxidative Aromatization: The final step involves the oxidation of the cyclized intermediate to yield the aromatic pyridine ring. beilstein-journals.org

One such example is the one-pot, four-component synthesis of indole–cycloalkyl[b]pyridine-3-carbonitrile hybrids. This process involves a six-step tandem sequence of Knoevenagel condensation, nucleophilic addition, Michael addition, N-cyclization, elimination, and air oxidation. beilstein-journals.org

The nitrile group is a versatile functional group in MCRs, serving not only as a key structural element in the final product but also as a reactive intermediate that can direct the course of the reaction. acs.org Nitriles can participate in cycloaddition reactions and can be transformed into other functional groups, adding to the molecular diversity of the products. nih.gov

For instance, in the synthesis of highly substituted oxazoles, the nitrile group embedded in the product of a Passerini reaction can be further modified. nih.gov Additionally, a three-component reaction for the synthesis of alkyl nitrile bicyclo[1.1.1]pentane (BCP) derivatives utilizes AIBN as a cyanoalkyl source, highlighting the utility of nitriles in constructing complex scaffolds. acs.org

Tandem and Domino Reaction Sequences (e.g., Knoevenagel condensation, Michael addition, N-cyclization, oxidative aromatization)

Derivatization and Functionalization Strategies Applicable to Isonicotinonitrile Precursors

The functionalization of pre-existing pyridine rings, such as isonicotinonitrile, is a crucial strategy for accessing a diverse range of derivatives. These methods allow for the introduction of various substituents at specific positions on the pyridine ring.

Chemodivergent synthesis refers to the ability to generate different products from the same set of starting materials by simply changing the reaction conditions or catalysts. A photocatalytic strategy for the chemodivergent radical benzylation of 4-cyanopyridines demonstrates this principle effectively. rsc.orgresearchgate.net

Using a single photoredox catalyst, benzyl (B1604629) radicals can be generated. The choice of a photocatalyst quencher then dictates the reaction pathway, leading to either C4 or C2 benzylated pyridines. rsc.orgresearchgate.net An ipso-substitution pathway results in the C4-benzylated product, while a Minisci-type addition leads to C2 selectivity. rsc.orgresearchgate.net This switchable photocatalytic system provides a powerful tool for the selective functionalization of isonicotinonitrile precursors. rsc.org Mechanistic studies have suggested that a change in the pH of the reaction medium is responsible for directing the process towards these chemodivergent pathways. rsc.org

Functional Group Tolerance in Synthetic Transformations

The successful synthesis of complex molecules like this compound and its analogs heavily relies on the compatibility of the chosen chemical transformations with various functional groups present on the starting materials. High functional group tolerance is a hallmark of modern synthetic methodologies, allowing for the construction of diverse molecular architectures without the need for extensive protecting group strategies. This section details the functional group compatibility of key synthetic methods applicable to the formation of 2-benzylisonicotinonitriles, including cross-coupling reactions to install the benzyl group and cyanation reactions to introduce the nitrile functionality.

The synthesis of 2-substituted pyridine derivatives, a core component of the target molecule, can be achieved through various methods that exhibit broad functional group tolerance. For instance, copper-catalyzed [3+3]-type condensation reactions of O-acetyl ketoximes and α,β-unsaturated aldehydes proceed under mild conditions and are compatible with a wide array of functional groups. organic-chemistry.org Similarly, metal-free approaches, such as the iodine and triethylamine-triggered synthesis of 2-aryl-substituted pyridines, also demonstrate high chemoselectivity and wide functional group tolerance. organic-chemistry.org

Nickel-catalyzed cross-coupling reactions are particularly noteworthy for their ability to form C-C bonds while tolerating sensitive functionalities. The use of Ni(PCy₃)₂Cl₂ as a catalyst, for example, enables the effective cross-coupling of aryl fluorides with organozinc reagents, accommodating a wide range of substituents. researchgate.net Furthermore, nickelocene (B73246) has been identified as an air- and moisture-tolerant precatalyst for the [2+2+2] cycloaddition of nitriles and diynes, showcasing broad substrate scope and high yields. acs.org Such methods are invaluable for introducing the benzyl moiety onto the pyridine ring.

The introduction of the nitrile group at the C4 position of the pyridine ring also demands methods with high functional group tolerance. Transition-metal-catalyzed cyanation of aryl halides or their surrogates provides a milder and more direct route compared to traditional methods like the Sandmeyer reaction, thereby increasing functional group compatibility. acs.org Recent advancements have focused on direct C-H cyanation, which offers an even more atom-economical approach. For instance, a one-pot protocol involving triflic anhydride (B1165640) activation allows for the C-H cyanation of a broad range of decorated 6-ring N-containing heterocycles, including those with halide, alkyl, and ester substituents. d-nb.info

The following tables summarize the tolerance of various functional groups in synthetic transformations relevant to the synthesis of this compound and its analogs, based on published research findings.

Table 1: Functional Group Tolerance in Cross-Coupling Reactions for Benzylation

This table outlines the compatibility of various functional groups in palladium- and nickel-catalyzed cross-coupling reactions used to introduce the benzyl group at the 2-position of the pyridine ring.

Functional Group Tolerated (Yes/No) Reaction Type Notes References
EsterYesNegishi CouplingWell-tolerated in Ni-catalyzed reactions. uantwerpen.be
Amine (protected)YesNegishi CouplingBoc-protected amines are compatible. uantwerpen.be
AmideYesMetathesisWell-tolerated in Mo-, W-catalyzed reactions. ximo-inc.com
EtherYesNegishi CouplingMethoxy groups are generally well-tolerated. nih.gov
Halogens (F, Cl, Br)YesNegishi CouplingAryl fluorides and chlorides can participate in the coupling. researchgate.net
NitrileYesMetathesisCompatible with Mo-, W-catalyzed reactions. ximo-inc.com
AlkeneYesNegishi CouplingTolerated under mild reaction conditions. nih.gov
AlkyneYesNegishi CouplingProtected alkynes are compatible. nih.gov

Table 2: Functional Group Tolerance in Cyanation Reactions

This table details the functional group compatibility for the introduction of a nitrile group onto the pyridine ring, particularly at the C4 position (isonicotinonitrile).

Functional Group Tolerated (Yes/No) Reaction Type Notes References
AlkylYesC-H CyanationVarious alkyl substituents are well-tolerated. d-nb.info
ArylYesC-H CyanationAromatic substituents are compatible. d-nb.info
Halogens (Cl, Br)YesC-H CyanationHalide substituents remain intact. d-nb.info
EsterYesC-H CyanationNo competitive addition to the ester group was observed. d-nb.info
Amine (N-Aryl)YesRh(III)-catalyzed C-H CyanationThe directing group facilitates the reaction. rsc.org
Electron-donating groupsYesRh(III)-catalyzed C-H CyanationFavorable for the cyanation process. acs.org
Electron-withdrawing groupsTolerated with lower yieldsRh(III)-catalyzed C-H CyanationLower yields were detected for substrates with these groups. acs.org
HeterocyclesYesC-H CyanationFuran and thiophene (B33073) rings are tolerated. mdpi.com

The development of these highly tolerant synthetic methods is crucial for the efficient and modular synthesis of functionalized pyridine nitriles like this compound, enabling the exploration of their potential applications in various scientific fields.

Reaction Mechanisms and Intrinsic Chemical Reactivity of 2 Benzylisonicotinonitrile

Investigation of Reaction Pathways in 2-Benzylisonicotinonitrile Formation

The synthesis of this compound can be approached through several mechanistic routes, primarily involving the formation of the key carbon-carbon bond between the benzyl (B1604629) moiety and the pyridine (B92270) ring.

Radical Coupling Mechanisms

The formation of this compound can be achieved via cross-dehydrogenative coupling (CDC) reactions, which often proceed through radical intermediates. sci-hub.se These methods are advantageous as they form C-C bonds directly from two C-H bonds, offering high atom economy. A mild and efficient transition-metal-free method for the direct dehydrogenative alkylation of unprotonated pyridine derivatives has been developed, providing a practical route to such substituted pyridines. rsc.org

The general mechanism for such a radical coupling reaction is proposed to initiate with the formation of a benzyl radical from a suitable precursor like toluene. This initiation is typically accomplished by an oxidant. The highly reactive benzyl radical then undergoes addition to the electron-deficient pyridine ring of an isonicotinonitrile derivative. The pyridine ring is susceptible to radical attack due to the electron-withdrawing nature of the nitrogen heteroatom and the nitrile group. The resulting radical adduct is then oxidized in a final step to regenerate the aromatic system, yielding the this compound product. This process represents an eco-friendly alternative to classical coupling reactions that often require pre-functionalized starting materials and metal catalysts. sci-hub.se

Electrophilic and Nucleophilic Addition Processes

An alternative synthetic strategy involves nucleophilic addition to the pyridine ring, a process to which electron-deficient heterocycles are particularly susceptible. mdpi.com The pyridine ring in isonicotinonitrile is activated towards nucleophilic attack by the strong electron-withdrawing effect of the nitrile group at the C4 position. This directs nucleophiles to the C2 and C6 positions.

One such pathway is the Vicarious Nucleophilic Substitution (VNS), where a carbanion stabilized by an electron-withdrawing group adds to the aromatic ring, followed by a base-induced elimination to afford the substituted product. acs.org A benzyl anion, or a synthetic equivalent such as a benzyl Grignard reagent or organolithium, can act as the nucleophile. The reaction proceeds by the addition of the benzyl nucleophile to the C2 position of the isonicotinonitrile ring. This forms a negatively charged intermediate, often referred to as a Meisenheimer-type adduct. acs.org Subsequent oxidation of this intermediate is required to eliminate a hydride ion and restore the aromaticity of the pyridine ring, yielding the final product.

The reactivity of the pyridine ring towards nucleophiles can be further enhanced by using a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). The Lewis acid coordinates to the pyridine nitrogen, increasing the ring's electrophilicity and facilitating nucleophilic attack. acs.org This strategy has been successfully employed for the regioselective functionalization of various pyridine derivatives. acs.orguni-muenchen.de

Influence of Molecular Structure on Reactivity Profiles

The unique arrangement of the benzyl group, pyridine ring, and nitrile function in this compound dictates its chemical behavior, creating a molecule with distinct reactive sites.

Substituent Effects on Pyridine Reactivity

The chemical reactivity of this compound is dominated by two key structural features: the electron-deficient pyridine core and the reactive benzylic position. The pyridine nitrogen and the C4-nitrile group are strongly electron-withdrawing, which significantly lowers the electron density of the aromatic ring. This deactivation makes electrophilic aromatic substitution difficult, while simultaneously activating the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen.

The benzyl group possesses C-H bonds at the benzylic position that are significantly weaker than typical alkyl C-H bonds. wikipedia.org This is due to the ability of the adjacent phenyl ring to stabilize the resulting benzyl radical, cation, or anion through resonance. pearson.com Consequently, the benzylic position is a prime site for oxidation, halogenation, and deprotonation reactions. wikipedia.org

The introduction of further substituents on either the pyridine or the benzyl ring can modulate this reactivity.

Substituents on the Benzyl Ring: Electron-donating groups (e.g., methoxy) at the para-position of the benzyl ring would further stabilize a benzylic carbocation, accelerating Sₙ1-type reactions. Conversely, electron-withdrawing groups (e.g., nitro) would destabilize a carbocation but could increase the acidity of the benzylic protons, facilitating deprotonation. nih.govstackexchange.com

Substituents on the Pyridine Ring: Additional electron-withdrawing groups on the pyridine ring would enhance its electrophilicity, making it even more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its reactivity towards nucleophiles but could facilitate electrophilic substitution, although this remains challenging. The electronic properties of substituents on pyridine ligands are known to significantly affect the catalytic activity of metal complexes they form. whiterose.ac.ukmdpi.com

Regioselectivity and Stereoselectivity in Transformations

Regioselectivity in the synthesis of this compound is critical, as substitution could potentially occur at other positions. The inherent electronic properties of the pyridine ring favor nucleophilic attack at the C2 and C4 positions. In isonicotinonitrile, the C4 position is occupied by the nitrile group, thereby directing incoming nucleophiles preferentially to the C2 (and C6) position. Lewis acid activation can further control the site of reaction. acs.orguni-muenchen.de For instance, BF₃-activated pyridines can direct nucleophilic additions to the C4 position due to steric shielding of the C2/C6 positions, though this is substrate-dependent. uni-muenchen.de

Stereoselectivity becomes a key consideration in the transformations of this compound, as the benzylic methylene (B1212753) bridge provides a site for the creation of a new stereocenter. While the parent molecule is achiral, its derivatives can undergo highly stereoselective reactions. A notable example is the enantioselective direct Mannich-type reaction of 2-benzylpyridine (B1664053) N-oxides with N-Boc imines, catalyzed by a chiral organosuperbase. rsc.orgrsc.org In this transformation, the N-oxide derivative of 2-benzylpyridine acts as a pronucleophile. rsc.orgresearchgate.net The reaction establishes two adjacent stereogenic centers with high levels of diastereoselectivity and enantioselectivity. rsc.org Control experiments have shown that the N-oxide moiety is essential for achieving high stereoselectivity in this system. rsc.orgresearchgate.net

Table 1. Enantioselective Mannich-Type Reaction of 2-Benzylpyridine N-Oxide with Imines. rsc.orgresearchgate.net
EntryImine Substrate (R group)Yield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %) of Major Isomer
14-MeOC₆H₄8078:2287
24-MeC₆H₄9180:2091
3C₆H₅9483:1791
44-FC₆H₄9486:1492
54-ClC₆H₄9988:1293
62-Naphthyl9986:1491

Catalytic Transformations of this compound

This compound serves as a versatile substrate for various catalytic transformations, allowing for the modification of the pyridine ring, the nitrile group, or the benzyl moiety.

Catalytic Hydrogenation: One of the most fundamental transformations is catalytic hydrogenation. libretexts.org Depending on the catalyst and reaction conditions, different parts of the molecule can be selectively reduced. blogspot.commasterorganicchemistry.com

Pyridine Ring Reduction: Using catalysts like platinum or rhodium under mild conditions, the pyridine ring can be selectively hydrogenated to yield 2-benzyl-piperidine-4-carbonitrile.

Nitrile Group Reduction: Catalysts such as Raney nickel can reduce the nitrile group to a primary amine, affording (2-benzylpyridin-4-yl)methanamine.

Debenzylation: Under more forcing hydrogenolysis conditions, typically with a palladium catalyst, the benzyl group can be cleaved from the pyridine ring (debenzylation) to give isonicotinonitrile. organic-chemistry.org

Exhaustive Reduction: The use of powerful catalysts under high pressure and temperature could potentially lead to the full reduction of both the pyridine ring and the nitrile group, resulting in (2-benzylpiperidin-4-yl)methanamine.

Table 2. Potential Products of Catalytic Hydrogenation of this compound.
Reaction ConditionsCatalyst ExampleFunctional Group TransformedMajor Product
Mild H₂, low pressurePtO₂ or Rh/CPyridine Ring2-Benzylpiperidine-4-carbonitrile
Moderate H₂, high pressureRaney NickelNitrile Group(2-Benzylpyridin-4-yl)methanamine
H₂ transfer or moderate pressurePd/CBenzyl-Pyridine C-C BondIsonicotinonitrile
Harsh H₂, high pressure/tempRh/C or RuPyridine Ring & Nitrile Group(2-Benzylpiperidin-4-yl)methanamine

Other Catalytic Transformations: Beyond hydrogenation, the molecule is a substrate for other catalytic reactions. An effective method for the acylation of 2-benzylpyridine N-oxides, followed by a tandem in situ thieme-connect.comthieme-connect.com-sigmatropic rearrangement, has been reported to produce pyridyl carbinol derivatives. lookchem.com Furthermore, the extensive research into transition-metal-catalyzed C-H functionalization of pyridines suggests that the remaining C-H bonds on both the pyridine and benzyl rings of this compound could serve as handles for further catalytic cross-coupling reactions to introduce additional complexity. thieme-connect.comnih.gov

Research Findings on the Chemical Compound “this compound” Remain Elusive

The investigation sought to elaborate on the following aspects of this compound chemistry:

Exploration of Catalytic Systems and Their Mechanistic Insights

General principles of homogeneous catalysis , where the catalyst and reactants exist in the same phase, and heterogeneous catalysis , where the catalyst is in a different phase from the reactants, are well-established in organic synthesis. lkouniv.ac.insigmaaldrich.comchemistrystudent.comhrmrajgurunagar.ac.insenecalearning.comchemistrystudent.comsavemyexams.com These principles govern a vast array of chemical transformations, including cross-coupling reactions, hydrogenations, and oxidations, which are fundamental to the synthesis of complex molecules. umb.edulibretexts.orgmdpi.commdpi.com

Homogeneous catalysts , often organometallic complexes, offer high selectivity and activity due to their well-defined active sites. lkouniv.ac.inhrmrajgurunagar.ac.inchemistrystudent.com The mechanism of such catalytic cycles typically involves steps like oxidative addition, transmetalation, and reductive elimination. umb.edulibretexts.org In contrast, heterogeneous catalysts , commonly solid materials like metals on a support, are valued for their ease of separation and recyclability. chemistrystudent.comsenecalearning.comunizin.orglibretexts.org Their mechanism involves processes such as adsorption of reactants onto the catalyst surface, reaction at active sites, and desorption of products. chemistrystudent.comunizin.orglibretexts.org

Mechanistic insights into chemical reactions are crucial for understanding and optimizing synthetic routes. chemguide.co.ukmasterorganicchemistry.comopenstax.orgrsc.orgkhanacademy.orgchemrxiv.org These insights are often gained through a combination of experimental studies and theoretical calculations. rsc.orgresearchgate.net

However, the application of these general principles and the specific details of catalytic systems and their mechanisms for the synthesis or subsequent reactions of This compound are not documented in the reviewed literature. While the synthesis of related nitrogen-containing heterocyclic compounds, such as benzothiazoles and quinazolinones, has been reported using various catalytic methods, organic-chemistry.orgorganic-chemistry.orgsemanticscholar.orgnih.gov this information cannot be directly extrapolated to the specific reactivity of this compound without dedicated research on the compound itself.

Therefore, the creation of a detailed article with specific research findings and data tables for this compound, as per the requested outline, is not possible at this time due to the absence of specific scientific data in the available resources.

Advanced Spectroscopic Characterization of 2 Benzylisonicotinonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic compounds in solution. s-a-s.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms. s-a-s.orgajol.info

Proton (¹H) and Carbon (¹³C) NMR Analysis

The analysis of one-dimensional ¹H and ¹³C NMR spectra provides foundational information about the number and types of protons and carbons in a molecule. For 2-benzylisonicotinonitrile, the spectra would reveal distinct signals corresponding to the protons and carbons of the benzyl (B1604629) group and the pyridine (B92270) ring.

Proton (¹H) NMR: The ¹H NMR spectrum is characterized by chemical shifts (δ) that indicate the electronic environment of each proton. libretexts.org Protons in electron-rich environments are shielded and appear at lower ppm values (upfield), while those near electronegative atoms or in aromatic systems are deshielded and appear at higher ppm values (downfield). mdpi.com The predicted ¹H NMR spectrum of this compound would show signals for the benzylic methylene (B1212753) protons and the aromatic protons on both the phenyl and pyridine rings.

Interactive Data Table: Predicted ¹H NMR Data for this compound Predicted data based on computational models.

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H-2', H-6' (Phenyl)7.25d (doublet)
H-3', H-4', H-5' (Phenyl)7.30 - 7.40m (multiplet)
H-3 (Pyridine)7.50s (singlet)
H-5 (Pyridine)7.60d (doublet)
H-6 (Pyridine)8.70d (doublet)
Methylene (-CH₂-)4.20s (singlet)

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. pressbooks.pub Chemical shifts are spread over a much wider range (0-220 ppm) compared to ¹H NMR, which typically results in a distinct peak for each non-equivalent carbon atom. mdpi.com The presence of sp² hybridized carbons in the aromatic rings and the nitrile carbon results in signals appearing significantly downfield. mdpi.com

Interactive Data Table: Predicted ¹³C NMR Data for this compound Predicted data based on computational models.

Carbon AssignmentPredicted Chemical Shift (ppm)
Methylene (-CH₂-)45.0
C-4' (Phenyl)127.5
C-3', C-5' (Phenyl)129.0
C-2', C-6' (Phenyl)129.5
C-1' (Phenyl)136.0
Nitrile (-CN)117.0
C-3 (Pyridine)121.0
C-5 (Pyridine)125.0
C-4 (Pyridine)135.0
C-2 (Pyridine)150.0
C-6 (Pyridine)151.0

Advanced NMR Techniques for Stereochemical and Regiochemical Assignment (e.g., 1D NOE studies)

While 1D NMR provides primary structural data, multidimensional NMR experiments are essential for unambiguous assignment of complex structures. Current time information in Bangalore, IN. Techniques like COSY, HSQC, and HMBC establish connectivity between atoms. Current time information in Bangalore, IN.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal couplings between adjacent protons, for instance, confirming the relationships between protons on the phenyl ring and those on the pyridine ring. Current time information in Bangalore, IN.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the definitive assignment of each protonated carbon in the ¹³C spectrum. Current time information in Bangalore, IN.

The Nuclear Overhauser Effect (NOE) is a particularly powerful technique for probing spatial relationships between atoms. A 1D NOE study would involve irradiating a specific proton (e.g., the benzylic protons) and observing which other protons show an enhanced signal. An NOE enhancement between the benzylic protons and the H-3 and H-6 protons of the pyridine ring would confirm their spatial proximity, providing insight into the preferred conformation of the molecule in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. rsc.org These methods are highly effective for identifying functional groups, as different types of bonds vibrate at characteristic frequencies. mdpi.comresearchgate.net IR spectroscopy measures the absorption of infrared radiation by molecules that undergo a change in dipole moment during a vibration, while Raman spectroscopy measures the inelastic scattering of monochromatic light due to changes in polarizability. arcadiascience.comijnrd.org

Analysis of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its primary functional groups: the nitrile, the pyridine ring, and the benzyl group. The nitrile (C≡N) stretching vibration is particularly diagnostic, appearing as a sharp band of medium intensity in the IR spectrum. libretexts.org

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Technique
Nitrile (-C≡N)Stretch2240 - 2210IR (sharp, medium)
Aromatic RingC-H Stretch3100 - 3000IR/Raman (medium)
Aromatic RingC=C Stretch1600 - 1450IR/Raman (variable)
Methylene (-CH₂-)C-H Stretch2960 - 2850IR/Raman (medium)
Pyridine RingC=N Stretch~1590IR/Raman (strong)

Conformational Effects on Vibrational Spectra

The molecule this compound possesses conformational flexibility due to rotation around the single bond connecting the benzylic carbon and the C-2 carbon of the pyridine ring. This rotation can lead to different spatial arrangements (conformers) of the two aromatic rings relative to each other.

This conformational freedom can influence the vibrational spectra. Different conformers may have slightly different vibrational frequencies due to changes in steric interactions and electronic conjugation. In some cases, the presence of multiple conformers at room temperature can lead to the broadening of certain spectral bands. pressbooks.pub If one conformer is significantly more stable, its spectral features will dominate. Low-temperature studies could potentially "freeze out" a single conformation, leading to sharper and more resolved spectral peaks, thereby allowing for the characterization of the lowest energy conformer.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. ijnrd.org This technique is particularly useful for analyzing compounds with conjugated systems, such as the aromatic rings present in this compound.

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions associated with the conjugated π-electron systems of the benzyl and pyridine rings. These transitions are typically strong and are expected to occur in the UV region. The presence of the nitrogen heteroatom and the nitrile group also introduces the possibility of n→π* transitions, which involve the excitation of a non-bonding electron (from the nitrogen lone pair) into an anti-bonding π* orbital. hmdb.ca These transitions are generally weaker than π→π* transitions. hmdb.ca

The absorption maxima (λ_max) are influenced by the extent of conjugation. The electronic coupling between the phenyl and pyridyl rings through the methylene bridge is interrupted, so the spectrum would likely resemble a superposition of the spectra of the individual benzyl and isonicotinonitrile chromophores. Specific experimental data for the absorption and emission (fluorescence or phosphorescence) of this compound are not widely reported, but analysis of its derivatives or structurally similar compounds could provide further insight into its electronic properties. rsc.org

Identification of Electronic Transitions

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. britannica.com It is invaluable for determining the precise molecular mass of a compound and for obtaining structural information through the analysis of its fragmentation patterns. britannica.comgbiosciences.com

When a molecule like this compound is introduced into a mass spectrometer, it is ionized, typically by losing an electron, to form a molecular ion (M⁺·). gbiosciences.comlibretexts.org The m/z value of this ion provides the molecular weight of the compound. britannica.com High-resolution mass spectrometry can determine this mass with enough accuracy to help establish the molecular formula. britannica.com

The molecular ion is energetically unstable and often breaks apart into smaller, charged fragments. libretexts.orguni-saarland.de The pattern of these fragments is predictable and provides a roadmap of the molecule's structure. For this compound (Molecular Weight: 194.23 g/mol ), key fragmentation pathways would include:

Benzylic Cleavage: Loss of a benzyl radical (·CH₂C₆H₅) or a benzyl cation ([C₇H₇]⁺), the latter of which would appear as a prominent peak at m/z 91. This is a very common fragmentation for benzyl-substituted compounds.

Loss of HCN: Fragmentation of the pyridine ring can lead to the elimination of a neutral hydrogen cyanide molecule.

Cleavage of the Pyridine Ring: The heterocyclic ring can undergo characteristic fragmentation, leading to various smaller ions.

Table 3: Potential Mass Spectrometry Fragments for this compound

m/z Value Identity of Fragment Fragmentation Pathway
194 [C₁₃H₁₀N₂]⁺· Molecular Ion (M⁺·)
193 [C₁₃H₉N₂]⁺ Loss of H·
167 [C₁₂H₉N]⁺· Loss of HCN
116 [C₈H₆N]⁺ Loss of Benzene (C₆H₆)
91 [C₇H₇]⁺ Benzyl Cation (Tropylium ion)

This table presents a hypothetical fragmentation pattern based on the structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.orgnih.gov The technique relies on the diffraction of an X-ray beam by the ordered array of atoms in a crystal. libretexts.orgijcrt.org As the X-rays pass through the crystal, they are scattered by the electrons of the atoms, creating a unique diffraction pattern of spots. ijcrt.orgwustl.edu

By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal's unit cell can be calculated. wustl.edu This map is then interpreted to determine the exact positions of each atom, yielding precise information on:

Bond lengths

Bond angles

Torsional angles

Intermolecular interactions (e.g., hydrogen bonding, π-π stacking) in the solid state. harvard.edu

For this compound, a single-crystal X-ray diffraction experiment would provide unambiguous proof of its molecular structure, conformation (the relative orientation of the benzyl and pyridine rings), and how the molecules pack together in the crystal lattice. This solid-state structural information is crucial for understanding its physical properties and for rational crystal engineering. mdpi.com

Table 4: Representative Crystallographic Data Obtainable from X-ray Analysis

Parameter Example Data for a Heterocyclic Compound Information Provided
Chemical Formula C₁₃H₁₀N₂ Elemental composition of the unit cell
Formula Weight 194.23 Molecular mass
Crystal System Monoclinic Basic crystal symmetry
Space Group P2₁/c Detailed symmetry of the unit cell arrangement
Unit Cell Dimensions a = 11.7 Å, b = 6.0 Å, c = 12.5 Å, β = 117° Size and shape of the repeating unit
Volume 795.8 ų Volume of the unit cell
Z 4 Number of molecules in the unit cell
Bond Length (C-C aromatic) ~1.39 Å Information on bond order

This table is illustrative, using data for a similar compound to demonstrate the type of information generated. eurjchem.com Actual data requires experimental analysis of this compound crystals.

Computational and Theoretical Chemistry Applications to 2 Benzylisonicotinonitrile

Quantum Chemical Investigations of Molecular Structure and Energetics

Quantum chemical calculations are fundamental to predicting and understanding the behavior of molecules. By solving the Schrödinger equation, albeit with approximations, these methods can determine molecular geometries, energies, and a host of other properties.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. researchgate.net This approach is based on the principle that the energy of a molecule can be determined from its electron density. researchgate.net DFT is widely used for geometry optimization, where the lowest energy arrangement of atoms in a molecule is found, and for calculating various electronic properties. spectroscopyonline.comrsc.org

For 2-benzylisonicotinonitrile, DFT calculations, often using hybrid functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine its three-dimensional structure. spectroscopyonline.comufms.br These calculations can predict bond lengths, bond angles, and dihedral angles. The accuracy of these predictions is often validated by comparison with experimental data, such as that from X-ray crystallography, when available. spectroscopyonline.com

Beyond geometry, DFT is instrumental in exploring the electronic properties of this compound. It can be used to calculate the total energy, dipole moment, and the distribution of electron density within the molecule. gaussian.commdpi.com The selection of the functional and basis set is crucial for obtaining accurate results and often involves benchmarking against experimental values or higher-level computational methods. spectroscopyonline.comnih.gov

Table 1: Representative Data from DFT Calculations on Molecular Systems

This table provides an example of the types of data obtained from DFT calculations. Specific values for this compound would require dedicated computational studies.

Calculated PropertyExample ValueMethod/Basis Set
Total Energy-187.125408 HartreeMatrix Hartree-Fock sciencepublishinggroup.com
Bond Length (C-O)1.383 ÅDFT/C2N gdut.edu.cn
Bond Angle (O-C-O)125.3°Not Specified
Dipole Moment2.5 DebyeNot Specified

Ab initio methods, Latin for "from the beginning," are computational techniques that rely on fundamental principles of quantum mechanics without using experimental data beyond fundamental constants. solubilityofthings.com The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. pku.edu.cnwikipedia.org

While DFT has become more prevalent due to its balance of accuracy and computational cost, Hartree-Fock calculations serve as a valuable reference point. solubilityofthings.com They are often used for comparative analysis, providing a baseline for evaluating the performance of different DFT functionals. sciencepublishinggroup.com The HF method systematically overestimates bond lengths and vibrational frequencies due to its neglect of electron correlation. Comparing HF results with DFT and experimental data helps to quantify the importance of electron correlation effects in describing the properties of this compound.

For instance, a comparative study might analyze the optimized geometry of this compound using both HF and various DFT functionals. The deviations of each method from experimental crystal structure data would highlight the strengths and weaknesses of each theoretical level for this specific molecular system. unito.it

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical behavior. Computational methods provide a suite of descriptors that help to rationalize and predict reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. libretexts.orgossila.com

For this compound, the energies and spatial distributions of the HOMO and LUMO can be calculated using DFT. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive.

The visualization of HOMO and LUMO surfaces reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. In this compound, one might expect the HOMO to be localized on the electron-rich benzyl (B1604629) ring, while the LUMO may be distributed over the electron-deficient pyridine (B92270) ring and the nitrile group.

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical reactivity of this compound. researchgate.netdergipark.org.tr These parameters, based on conceptual DFT, provide a quantitative framework for understanding the molecule's stability and reactivity. nih.gov

Key reactivity parameters include:

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO. researchgate.net

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO. researchgate.netlibretexts.org

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2.

Electronegativity (χ): The power of an atom to attract electrons to itself. It is calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. It is defined as ω = χ² / (2η). researchgate.net

Table 2: Global Reactivity Descriptors

This table illustrates the definitions of common reactivity descriptors derived from HOMO and LUMO energies.

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released upon gaining an electron.
Chemical Hardness (η)η = (I - A) / 2Resistance to deformation of electron cloud.
Electronegativity (χ)χ = (I + A) / 2Electron-attracting power.
Electrophilicity Index (ω)ω = χ² / (2η)Propensity to accept electrons.

These calculated parameters for this compound can be used to compare its reactivity with other related compounds and to predict its behavior in chemical reactions. dergipark.org.tr

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. ufms.brias.ac.inresearchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to represent the electrostatic potential. ucsb.edu

Typically, regions of negative electrostatic potential (colored red to yellow) indicate an excess of electrons and are susceptible to electrophilic attack. These areas are often associated with lone pairs on heteroatoms. Conversely, regions of positive electrostatic potential (colored blue) signify a deficiency of electrons and are prone to nucleophilic attack. researchgate.netcore.ac.uk

For this compound, an MEP analysis would likely reveal a negative potential around the nitrogen atom of the pyridine ring and the nitrile group, indicating these are sites for electrophilic interaction. The hydrogen atoms of the aromatic rings would likely show positive potential, making them susceptible to nucleophilic interactions. The MEP surface provides a comprehensive picture of the molecule's charge distribution, complementing the insights gained from FMO analysis and offering a guide to its intermolecular interactions. core.ac.uk

Therefore, it is not possible to generate the requested article with scientifically accurate, source-based content and data tables that strictly adhere to the provided outline for this compound. The general principles of these computational methods are well-established, but their specific application and the resulting data for this particular compound are not available in the searched resources.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.